4-(3-chloropyrazin-2-yl)oxane-4-carboxylic acid
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Overview
Description
4-(3-chloropyrazin-2-yl)oxane-4-carboxylic acid is a chemical compound with significant interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloropyrazine ring attached to an oxane carboxylic acid moiety, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloropyrazin-2-yl)oxane-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of pyrazine followed by the formation of the oxane ring and subsequent carboxylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(3-chloropyrazin-2-yl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the chloropyrazine ring to other functional groups.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres .
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-chloropyrazin-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloropyrazine ring can interact with enzymes and receptors, modulating their activity. The oxane carboxylic acid moiety may also play a role in binding to biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-chloropyrazin-2-yl)oxane-4-carboxylic acid include other chloropyrazine derivatives and oxane carboxylic acids. Examples include:
- 4-(3-chloropyrazin-2-yl)oxane-4-carboxamide
- 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate
- 4-(3-chloropyrazin-2-yl)oxane-4-carboxaldehyde .
Uniqueness
The uniqueness of this compound lies in its specific combination of the chloropyrazine ring and oxane carboxylic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2355711-92-9 |
---|---|
Molecular Formula |
C10H11ClN2O3 |
Molecular Weight |
242.7 |
Purity |
95 |
Origin of Product |
United States |
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